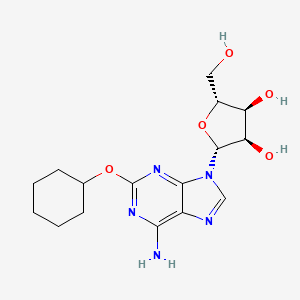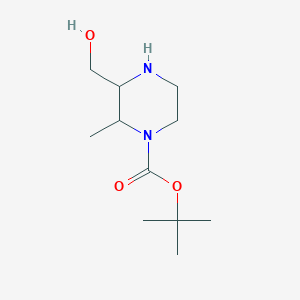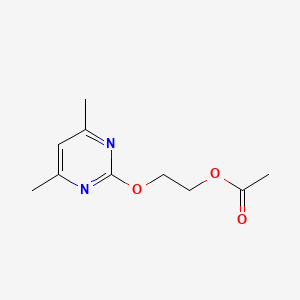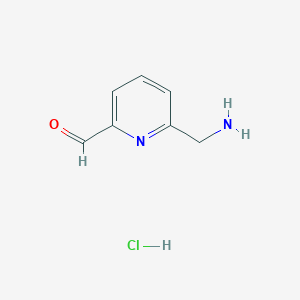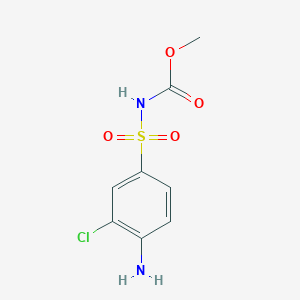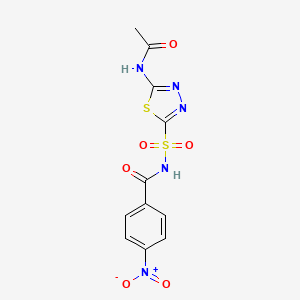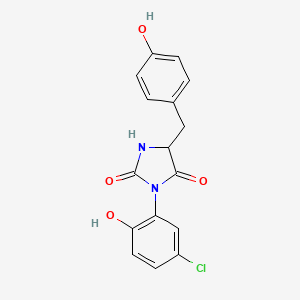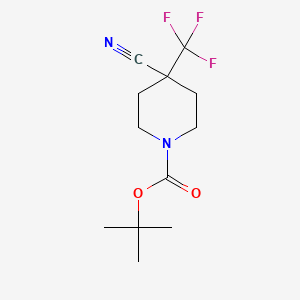
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a piperidine ring substituted with a cyano group and a trifluoromethyl group, along with a tert-butyl ester moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated through reactions with trifluoromethylating agents.
Esterification: The final step involves esterification to introduce the tert-butyl ester moiety.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents employed .
Applications De Recherche Scientifique
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in studying enzyme inhibition, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, distinguishing it from other related compounds .
Propriétés
Formule moléculaire |
C12H17F3N2O2 |
|---|---|
Poids moléculaire |
278.27 g/mol |
Nom IUPAC |
tert-butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H17F3N2O2/c1-10(2,3)19-9(18)17-6-4-11(8-16,5-7-17)12(13,14)15/h4-7H2,1-3H3 |
Clé InChI |
DKKVRVQZIUXXCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


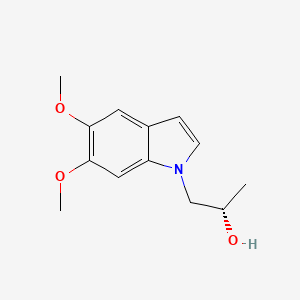
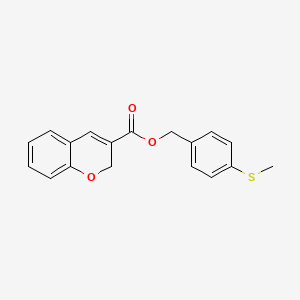
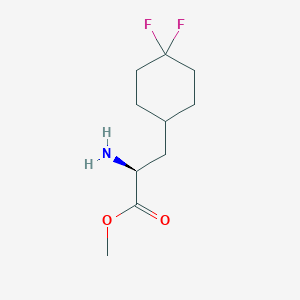
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
